Spectroscopic Elucidation of 2-(2,2-Difluoroethoxy)quinoxaline: A Comprehensive Technical Guide
Spectroscopic Elucidation of 2-(2,2-Difluoroethoxy)quinoxaline: A Comprehensive Technical Guide
Executive Summary
The incorporation of fluoroalkoxy groups—specifically the 2,2-difluoroethoxy moiety—into nitrogenous heterocycles like quinoxaline is a highly effective strategy in modern medicinal chemistry. This modification enhances metabolic stability, increases lipophilicity, and modulates target binding affinity, making it a staple in the development of phosphodiesterase (PDE10A) and tankyrase inhibitors . However, the presence of multiple NMR-active nuclei ( 1 H, 13 C, 19 F) and complex heteronuclear coupling networks demands rigorous spectroscopic profiling. This whitepaper provides an authoritative, in-depth framework for the structural elucidation of 2-(2,2-Difluoroethoxy)quinoxaline , detailing the causality behind its NMR, IR, and MS signatures.
Theoretical Framework & Causality in Spectroscopic Signatures
As an application scientist, one must look beyond empirical peak matching and understand the fundamental quantum mechanical interactions dictating the spectra.
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Heteronuclear Spin-Spin Coupling: The 2,2-difluoroethoxy group (-OCH 2 CHF 2 ) is a classic AMX spin system. The immense electronegativity of fluorine deshields adjacent nuclei, while its nuclear spin ( I=1/2 ) induces robust scalar coupling ( J -coupling) across multiple bonds. This results in highly diagnostic multiplet splitting patterns in both 1 H and 13 C NMR, which serve as an internal validation of the aliphatic chain's connectivity.
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Electronic Effects on the Quinoxaline Core: The oxygen atom at the C2 position donates electron density via resonance (+M effect) into the pyrazine ring, shielding the C3 proton and carbon. Conversely, the inductive withdrawal (-I effect) of the difluoromethyl group tempers this electron donation, resulting in a distinct chemical shift profile compared to standard methoxyquinoxalines .
Fig 1: Self-validating multi-modal spectroscopic workflow for structural elucidation.
Nuclear Magnetic Resonance (NMR) Profiling
The structural validation of 2-(2,2-difluoroethoxy)quinoxaline relies heavily on mapping the heteronuclear coupling constants.
H NMR Causality
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Terminal -CHF 2 Proton (~6.15 ppm): Appears as a triplet of triplets (tt). Causality: Primary splitting by the two geminal 19 F atoms ( 2JHF≈55.0 Hz) yields a wide triplet. Secondary splitting by the two vicinal -CH 2
- protons ( 3JHH≈4.2 Hz) splits each leg into a smaller triplet.
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Methylene -CH 2
- Protons (~4.65 ppm): Appears as a triplet of doublets (td). Causality: Split by the two vicinal 19 F atoms ( 3JHF≈13.5 Hz) into a triplet, and further split by the vicinal -CHF 2 proton ( 3JHH≈4.2 Hz) into a doublet.
Table 1: 1 H NMR Data (500 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment |
| H-3 | 8.45 | s | - | 1H | Quinoxaline pyrazine core |
| H-5, H-8 | 7.95 - 8.05 | m | - | 2H | Quinoxaline benzenoid core |
| H-6, H-7 | 7.60 - 7.75 | m | - | 2H | Quinoxaline benzenoid core |
| -CHF 2 | 6.15 | tt | 2JHF = 55.0, 3JHH = 4.2 | 1H | Fluoroethoxy terminal proton |
| -CH 2 - | 4.65 | td | 3JHF = 13.5, 3JHH = 4.2 | 2H | Fluoroethoxy methylene |
Table 2: 13 C NMR Data (126 MHz, CDCl 3 )
| Position | Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Assignment |
| C-2 | 156.2 | s | - | Quinoxaline C-O |
| C-3 | 140.5 | s | - | Quinoxaline C-H |
| C-4a, C-8a | 141.2, 139.8 | s | - | Quinoxaline bridgehead carbons |
| C-5 to C-8 | 127.5 - 130.2 | s | - | Quinoxaline aromatic carbons |
| -CHF 2 | 114.5 | t | 1JCF = 245.0 | Fluoroethoxy terminal carbon |
| -CH 2 - | 64.2 | t | 2JCF = 28.5 | Fluoroethoxy methylene carbon |
Table 3: 19 F NMR Data (471 MHz, CDCl 3 )
| Chemical Shift (ppm) | Multiplicity | Coupling Constant ( J in Hz) | Integration | Assignment |
| -125.0 | dt | 2JFH = 55.0, 3JFH = 13.5 | 2F | -CHF 2 fluorines |
Mass Spectrometry (MS) and Fragmentation Logic
Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) provides the exact mass and structural connectivity through Collision-Induced Dissociation (CID).
Fragmentation Causality: The most favored fragmentation pathway for fluoroalkyl ethers attached to aromatic rings involves a six-membered transition state. Upon CID, the molecule undergoes a characteristic neutral loss of 1,1-difluoroethene (CH 2 =CF 2 , 64 Da), transferring a proton to the quinoxaline oxygen to yield a highly stable quinoxalin-2-ol fragment ion at m/z 147.056.
Fig 2: Primary ESI-MS/MS collision-induced dissociation (CID) fragmentation pathway.
Table 4: ESI-HRMS Data (Positive Ion Mode)
| Species | Theoretical m/z | Observed m/z | Error (ppm) | Assignment |
| [M+H] + | 211.0683 | 211.0681 | -0.9 | Protonated molecular ion |
| [M+H - C 2 H 2 F 2 ] + | 147.0558 | 147.0556 | -1.3 | Quinoxalin-2-ol fragment |
Infrared (IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy provides orthogonal validation of the functional groups. The C-F bond is highly polarized; thus, its stretching vibration induces a massive change in the molecular dipole moment, resulting in the most intense bands in the spectrum.
Table 5: FT-IR Data (ATR Module)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Mode |
| 3055 | Weak | C-H (sp 2 ) stretch | Aromatic ring C-H bonds |
| 2960, 2875 | Weak | C-H (sp 3 ) stretch | Aliphatic chain C-H bonds |
| 1560, 1495 | Medium | C=N, C=C stretch | Pyrazine/Benzene ring breathing |
| 1240 | Strong | C-O-C stretch | Asymmetric ether stretch |
| 1120, 1060 | Very Strong | C-F stretch | High dipole moment change during vibration |
Self-Validating Experimental Protocols
To ensure absolute scientific integrity, the following protocols are designed as self-validating systems, minimizing false positives during structural elucidation.
Protocol 1: High-Resolution Multi-Nuclear NMR Acquisition
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Sample Preparation: Dissolve 15 mg of 2-(2,2-difluoroethoxy)quinoxaline in 0.6 mL of CDCl 3 (100% atom D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
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Probe Tuning and Shimming: Tune the NMR probe specifically for 1 H, 13 C, and 19 F frequencies. Perform automated gradient shimming (Z-axis) followed by manual fine-tuning to achieve a TMS line width of <0.5 Hz, ensuring high-resolution multiplet separation.
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1 H NMR Acquisition: Run a standard 1D sequence (zg30) at 500 MHz with 16 scans, a relaxation delay (D1) of 2 seconds, and an acquisition time of 3 seconds.
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Self-Validation Check: Ensure the integration of the aromatic region (5H) perfectly matches the aliphatic region (3H).
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19 F NMR Acquisition: Acquire at 471 MHz using a proton-coupled sequence to observe the critical 2JFH and 3JFH couplings. Use 64 scans and a spectral width of 250 ppm centered at -100 ppm.
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13 C NMR Acquisition: Run a proton-decoupled sequence (zgpg30) at 126 MHz with 1024 scans.
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Self-Validation Check: Verify the presence of exactly 10 distinct carbon environments, ensuring the two aliphatic carbons exhibit the characteristic triplet splitting due to C-F coupling.
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Protocol 2: ESI-HRMS Analysis with Internal Calibration
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Sample Dilution: Prepare a 1 µg/mL solution of the analyte in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.
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Lock Mass Infusion: Co-infuse Hexakis(2,2-difluoroethoxy)phosphazene as an internal reference standard to provide a continuous lock mass at m/z 622.02896, ensuring sub-ppm mass accuracy .
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Ionization and Acquisition: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C. Acquire full-scan data from m/z 100 to 800.
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MS/MS Fragmentation (CID): Isolate the precursor ion (m/z 211.068) in the quadrupole and subject it to Collision-Induced Dissociation (CID) using Argon gas at a normalized collision energy of 20-30 eV.
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Data Validation: Confirm the exact mass of the [M+H] + ion within a <2 ppm error margin and map the neutral loss of 64 Da (CH 2 =CF 2 ) to validate the presence of the difluoroethoxy ether linkage.
References
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Schwan, G., et al. "Fluorine-containing 6,7-dialkoxybiaryl-based inhibitors for phosphodiesterase 10 A: synthesis and in vitro evaluation of inhibitory potency, selectivity, and metabolism." ChemMedChem 9.7 (2014): 1463-1475. URL:[Link]
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Haneda, S., et al. "Visible-light-induced aerobic C3–H fluoroalkoxylation of quinoxalin-2(1H)-ones with fluoroalkyl alcohols." RSC Advances 10 (2020): 10194-10198. URL:[Link]
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Narwal, M., et al. "Fragment-based screening identifies molecules targeting the substrate-binding ankyrin repeat domains of tankyrase." Scientific Reports 10.1 (2020): 1-14. URL:[Link]
